molecular formula C23H24O2Si B8263945 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde

Cat. No.: B8263945
M. Wt: 360.5 g/mol
InChI Key: DOXSRAMHAZLQFA-UHFFFAOYSA-N
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Description

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde is an organic compound that features a benzaldehyde group attached to a silyloxy moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-methyl-2-propyl-diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzoic acid.

    Reduction: 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in the development of bioactive compounds. Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the silyloxy group can stabilize reactive intermediates, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the silyloxy group, making it less reactive in certain transformations.

    4-((2-Methyl-2-propyl)diphenylsilyloxy)benzoic acid: An oxidized form of the compound with different reactivity and applications.

    4-((2-Methyl-2-propyl)diphenylsilyloxy)benzyl alcohol: A reduced form with distinct chemical properties.

Uniqueness

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde is unique due to the presence of both the silyloxy and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXSRAMHAZLQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., tert-butyldiphenylchlorosilane (50 g) was added slowly to a solution of p-hydroxybenzaldehyde (22 g) and Et3N (42 mL) in 1,2-dichloroethane (400 mL) and the mixture was stirred at room temperature a few hours. After the usual work up, the product was purified by flash chromatography on silica using EtOAc:hexane 1:10 and was used as such for Step 2.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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